molecular formula C19H18N4O4 B10999958 4-{[(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]amino}benzamide

4-{[(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]amino}benzamide

Cat. No.: B10999958
M. Wt: 366.4 g/mol
InChI Key: UKKXAXLUNKXVMV-UHFFFAOYSA-N
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Description

4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide is a complex organic compound that features a benzyl group, an imidazolidinyl ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide typically involves the reaction of 1-benzyl-2,5-dioxo-4-imidazolidinyl acetic acid with 4-aminobenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the imidazolidinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and imidazolidinyl ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

4-[[2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]amino]benzamide

InChI

InChI=1S/C19H18N4O4/c20-17(25)13-6-8-14(9-7-13)21-16(24)10-15-18(26)23(19(27)22-15)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,20,25)(H,21,24)(H,22,27)

InChI Key

UKKXAXLUNKXVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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